molecular formula C8H8O4 B8056326 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

Cat. No.: B8056326
M. Wt: 168.15 g/mol
InChI Key: VXWUBYBAUIHOHG-UHFFFAOYSA-N
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Description

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one is a chemical compound that belongs to the benzofuranone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydroxy acids: This method involves the cyclization of hydroxy acids in the presence of dehydrating agents.

    Oxidative cyclization: Using oxidizing agents to induce cyclization of suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Catalytic processes: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to less oxidized forms using reducing agents.

    Substitution: Reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinones or other oxidized derivatives.

    Reduction: May yield alcohols or other reduced derivatives.

    Substitution: May yield various substituted benzofuranones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for various diseases.

    Industry: Used in the synthesis of materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one would depend on its specific biological activity. Generally, it may involve:

    Molecular targets: Such as enzymes or receptors.

    Pathways involved: Such as inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure with similar core features.

    Coumarin: Another benzofuran derivative with known biological activities.

    Flavonoids: A class of compounds with similar structural motifs and diverse biological activities.

Uniqueness

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one may have unique properties due to its specific functional groups and structural features, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUBYBAUIHOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)OC2C(C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976910
Record name 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61371-55-9
Record name Griffonilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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